

Applications of Me6TREN in Controlled Polymer Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tris[2-(dimethylamino)ethyl]amine*

Cat. No.: *B034753*

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For Researchers, Scientists, and Drug Development Professionals

Tris[2-(dimethylamino)ethyl]amine (Me6TREN) has emerged as a highly effective ligand in the field of controlled polymer synthesis, particularly in copper-mediated Atom Transfer Radical Polymerization (ATRP). Its unique structure and strong electron-donating capacity allow for the formation of stable and highly active catalyst complexes.^[1] This enables the synthesis of well-defined polymers with precise control over molecular weight, architecture, and narrow molecular weight distributions, which are crucial for advanced applications in drug delivery, nanotechnology, and materials science.^{[1][2]}

Principle of Me6TREN in ATRP

Me6TREN acts as a key component of the catalytic system in ATRP by coordinating with a copper(I) halide salt (e.g., CuBr or CuCl). This complex reversibly activates a dormant alkyl halide initiator by abstracting a halogen atom, which generates a radical that initiates polymerization. The resulting copper(II) complex then deactivates the propagating radical, reforming the dormant species. This reversible activation-deactivation process allows for controlled polymer growth.^[1] The high activity of the Cu/Me6TREN catalyst allows for polymerizations to be conducted at ambient temperatures and with very low catalyst concentrations, sometimes in the parts-per-million (ppm) range.^{[3][4]}

Key Applications

The precise control afforded by Me6TREN-mediated ATRP is fundamental to designing materials with specific, predetermined properties.^[1] This has led to its use in a variety of applications, including:

- **Drug Delivery:** The synthesis of well-defined block copolymers that can self-assemble into micelles or other nanoparticles for targeted drug delivery.^{[1][5]}
- **Advanced Coatings:** The creation of functional polymer brushes on surfaces to modify their properties, such as hydrophilicity or biocompatibility.^[1]
- **Surfactant Technology:** The production of block copolymers with tailored amphiphilicity for use as surfactants and dispersants.^[1]
- **Biomaterials:** The synthesis of biocompatible polymers for applications such as tissue engineering and medical implants.^[2]

Quantitative Data Summary

The following tables summarize quantitative data from various polymerizations utilizing Me6TREN as a ligand.

Table 1: ATRP of Acrylates

Monomer	Initiator	Catalyst System	Solvent	Temp (°C)	Time (h)	M _n (g/mol)	PDI (M _w /M _n)
Methyl Acrylate (MA)	EBP	CuBr ₂ /Me6TREN	DMSO	RT	-	-	< 1.2
n-Butyl Acrylate (nBA)	EBiB	CuCl ₂ /Me6TREN/Sn(EH) ₂	Anisole	60	-	-	1.15
t-Butyl Acrylate (tBA)	-	CuBr ₂ /BP MODA	-	80	-	-	-

EBP: Ethyl α -bromophenylacetate, EBiB: Ethyl α -bromoisobutyrate, RT: Room Temperature

Table 2: ATRP of Methacrylates

Monomer	Initiator	Catalyst System	Solvent	Temp (°C)	Time (h)	M _n (g/mol)	PDI (M _w /M _n)
Methyl Methacrylate (MMA)	2-bromoisobutyrate	CuBr ₂ /Me6TREN	Bulk	RT	-	-	Low
PEGMA	EBPA	Cu(dap) ₂ Cl/Me6TREN	-	RT	-	11,600	1.13

PEGMA: Poly(ethylene glycol) methyl ether methacrylate, EBPA: Ethyl- α -bromophenylacetate, RT: Room Temperature

Experimental Protocols

Protocol 1: Activators Regenerated by Electron Transfer (ARGET) ATRP of n-Butyl Acrylate (nBA)

This protocol describes the synthesis of poly(n-butyl acrylate) using ARGET ATRP with a low concentration of a copper catalyst complexed with Me6TREN.

Materials:

- n-Butyl acrylate (nBA), inhibitor removed
- Anisole
- Copper(II) chloride (CuCl₂)
- Tris[2-(dimethylamino)ethyl]amine (Me6TREN)

- Tin(II) 2-ethylhexanoate ($\text{Sn}(\text{EH})_2$)
- Ethyl α -bromoisobutyrate (EBiB)
- Nitrogen gas
- Schlenk flask and syringes

Procedure:

- Degas nBA (5.0 mL, 35 mmol) and anisole (0.5 mL) by bubbling with nitrogen for 30 minutes.
- In a dry, nitrogen-purged Schlenk flask, prepare a stock solution of the catalyst by dissolving CuCl_2 (0.24 mg, 0.18×10^{-2} mmol) and Me6TREN (0.51 μL , 0.18×10^{-2} mmol) in degassed anisole (0.5 mL).
- In a separate vial, prepare a solution of the reducing agent by mixing $\text{Sn}(\text{EH})_2$ (7.29 μL , 2.2×10^{-2} mmol) and Me6TREN (5.8 μL , 2.2×10^{-2} mmol) in degassed anisole (0.5 mL).
- Transfer the degassed nBA and anisole to the Schlenk flask via degassed syringes.
- Add the catalyst stock solution to the monomer mixture and stir for 10 minutes.
- Add the reducing agent solution to the reaction mixture.
- Initiate the polymerization by adding EBiB (32.4 μL , 22.1×10^{-2} mmol).
- Maintain the reaction at the desired temperature (e.g., 60 °C) and monitor the conversion over time by taking samples for analysis (e.g., ^1H NMR or GC).
- To stop the polymerization, expose the reaction mixture to air and dilute with a suitable solvent like THF.
- Purify the polymer by passing the solution through a column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.

Protocol 2: Photo-induced ATRP of Methyl Acrylate (MA)

This protocol outlines the synthesis of poly(methyl acrylate) using a photo-induced ATRP method with a CuBr₂/Me6TREN catalyst system.^[6]

Materials:

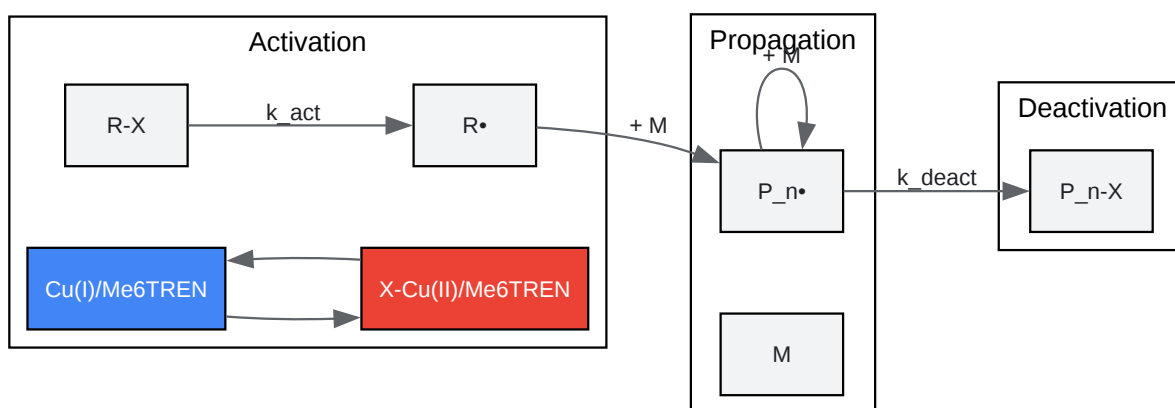
- Methyl acrylate (MA), inhibitor removed
- Dimethyl sulfoxide (DMSO)
- Copper(II) bromide (CuBr₂)
- **Tris[2-(dimethylamino)ethyl]amine (Me6TREN)**
- Ethyl α -bromophenylacetate (EBP)
- Nitrogen gas
- Glass vial with septum
- UV lamp (e.g., λ_{max} = 360 nm)

Procedure:

- Prepare a stock solution of the catalyst by dissolving CuBr₂ (1.49 mg) and Me6TREN (10.71 μ L) in DMSO (3 mL).^[6]
- In a glass vial, combine 1 mL of the catalyst stock solution (containing 0.496 mg CuBr₂ and 3.57 μ L Me6TREN) with an additional 1 mL of DMSO.^[6]
- Add MA (2 mL, 100 equivalents) and EBP (28.84 μ L, 1 equivalent) to the vial.^[6]
- Seal the vial with a septum and deoxygenate the mixture by bubbling with nitrogen for 10 minutes.^[6]
- Place the vial under a UV lamp and stir the reaction mixture at 200 rpm to initiate polymerization.^[6]

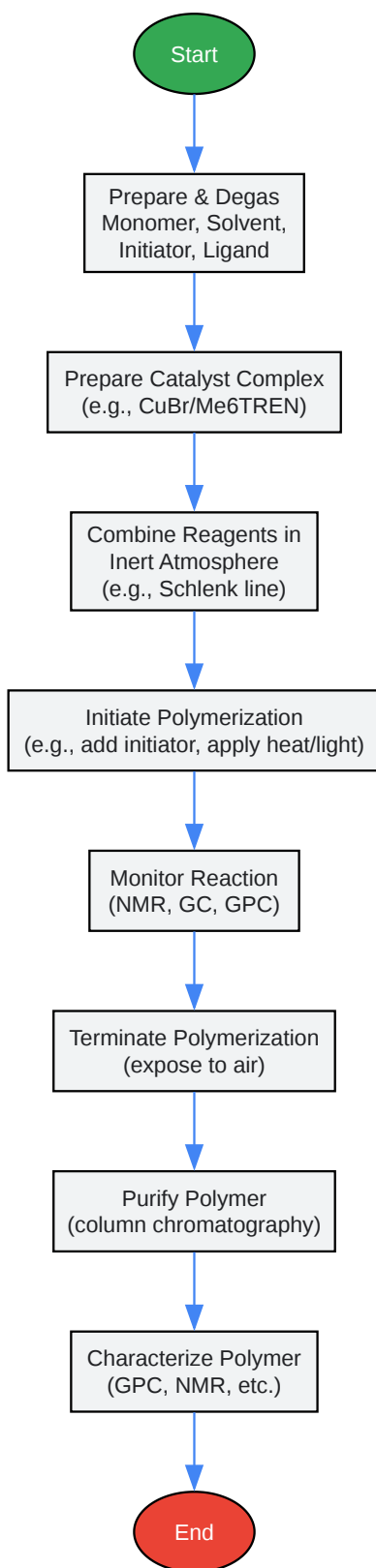
- Monitor the reaction progress by taking samples at different time points and analyzing for monomer conversion (e.g., by ^1H NMR).
- Terminate the polymerization by turning off the UV lamp and exposing the reaction mixture to air.
- Dilute the polymer solution with a suitable solvent (e.g., THF) and purify by passing it through a neutral alumina column to remove the copper catalyst.
- Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.

Visualizations



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Caption: ATRP reaction mechanism with Me6TREN.



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Caption: General experimental workflow for Me6TREN-mediated ATRP.

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